4-methoxy-N,N-dimethylbutanamide
Description
4-Methoxy-N,N-dimethylbutanamide (CAS: 289625-91-8) is a tertiary amide characterized by a four-carbon butanamide backbone substituted with a methoxy group at the 4-position and dimethylamino groups at the nitrogen atom. This compound is commercially available for research purposes, as noted by Shanghai Hansi Chemical Co. .
Properties
IUPAC Name |
4-methoxy-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2)7(9)5-4-6-10-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSFOXWYBQGJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-dimethylbutanamide typically involves the reaction of 4-methoxybutanoic acid with N,N-dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common solvents used in this reaction include methanol, isopropyl alcohol, and acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybutanoic acid, while reduction may produce N,N-dimethylbutylamine.
Scientific Research Applications
4-Methoxy-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Butanamides
4-Methoxy-N,N-dimethylcathinone (4-MeO-N,N-DMC)
- Structure: Shares a methoxy-substituted aromatic ring but differs in the backbone (cathinone vs. butanamide).
- Key Data: Molecular Formula: C₁₂H₁₇NO₂ (m/z 208.1332 for [M + H]⁺) . Bioactivity: Exhibits reuptake inhibition of dopamine, norepinephrine, and serotonin, with stronger activity than 4-methoxy-N,N-dimethylbutanamide derivatives . Synthesis: Characterized by neutral losses of C₄H₁₁N and C₅H₁₁NO during mass fragmentation .
4-Methoxybutyrylfentanyl
- Structure : Contains a butanamide backbone but incorporates a piperidinyl-phenylethyl group and a 4-methoxyphenyl substituent.
- Key Data: Molecular Formula: C₂₂H₂₈N₂O₂.
N,N-Dimethylamide Derivatives
4-(N,N-Dimethylamino)butanoic Acid
- Structure : Similar backbone but replaces the methoxy group with a carboxylic acid.
- Key Data :
4-Methoxy-N,N-dimethylbenzamide
Phenoxy-Substituted Butanamides
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide
- Structure: Features a phenoxy group and a 3-methoxyphenyl substituent.
- Key Data: Molecular Formula: C₂₁H₂₇NO₃. Applications: Potential use in medicinal chemistry due to its bulky tert-butyl group, which may enhance lipophilicity .
4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-Methoxy-N,N-dimethylbutanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has a molecular formula of CHNO\ and a molecular weight of approximately 159.23 g/mol. The structure consists of a methoxy group (-OCH) attached to a dimethylbutanamide backbone. This configuration may influence its solubility and reactivity, making it an interesting candidate for biological studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the amide functional group have shown moderate to significant cytotoxicity against various cancer cell lines, including hematologic and solid tumors .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | PANC-1 (Pancreatic) | 5.85 | Moderate activity |
| 4-Methoxy-3-(Methylamino) Benzamide | HepG2 (Liver) | 6.82 | Significant activity against HBV |
| N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Various (Hepatitis B) | <1 | Potent anti-HBV agent |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activities. A related study highlighted the efficacy of N-phenylbenzamide derivatives against Hepatitis B virus (HBV), indicating that structural modifications can enhance biological activity against viral infections .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amide functional group may enhance binding affinity and stability, leading to increased biological efficacy.
Case Studies
A notable case study involved the evaluation of various derivatives of amide compounds in vitro against cancer cell lines. The results demonstrated that modifications in the side chains significantly affected the cytotoxicity profiles, suggesting that further structural optimization could lead to more potent agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
